Arnoamine A

Description

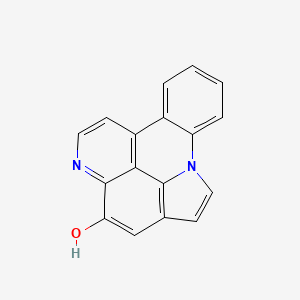

Arnoamine A is a pyridoacridine alkaloid first isolated in 1998 from the ascidian Cystodytes sp. collected near Arno Atoll in the Marshall Islands . Structurally, it features a unique pyrrole ring fused to a pentacyclic pyrido[4,3,2-mn]acridine core (Figure 1), distinguishing it from other members of this alkaloid class . This compound exhibits selective cytotoxicity, with notable activity against the MCF-7 breast cancer cell line (GI50 = 0.3 µg/mL), while showing weaker effects on A-549 lung and HT-29 colon cancer cells (GI50 = 2.0 and 4.0 µg/mL, respectively) .

Properties

Molecular Formula |

C17H10N2O |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

8,15-diazapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,9,11(19),12,14,16-nonaen-13-ol |

InChI |

InChI=1S/C17H10N2O/c20-14-9-10-6-8-19-13-4-2-1-3-11(13)12-5-7-18-16(14)15(12)17(10)19/h1-9,20H |

InChI Key |

JADHIFUKJJGDMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C5=C(C=CN25)C=C(C4=NC=C3)O |

Synonyms |

arnoamine A arnoamine-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differentiation

Pyridoacridine alkaloids share a core nitrogen-containing heterocyclic system but differ in substituents and fused rings:

- Arnoamine A: Pyrrole-fused pentacyclic system .

- Ascididemin : A hexacyclic pyridoacridine lacking a pyrrole ring, isolated from Didemnum sp. .

- Shermilamines D/E : Tetracyclic derivatives with additional oxygen functionalities, isolated from Cystodytes violatinctus .

- Sebastianines A/B: Feature a pyrido[2,3,4-kl]acridine core with a fused quinoline moiety, isolated from Cystodytes dellechiajei .

- Dercitin/Nordercitin: Contain a linear tetracyclic system with a central pyridine ring, derived from sponges (Dercitus sp.) .

Cytotoxicity Profiles

Table 1 summarizes key cytotoxicity data for this compound and related compounds:

Key Observations :

Selectivity: this compound’s potency against MCF-7 is 6–13× higher than against A-549/HT-29, unlike ascididemin, which shows broad-spectrum activity .

Structural-Activity Relationship (SAR): The pyrrole ring in this compound may enhance DNA-binding affinity compared to nordercitin’s simpler structure . Sebastianines, despite sharing a pyridoacridine core, exhibit lower potency, possibly due to steric hindrance from their quinoline substituents .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of Arnoamine A in pharmaceutical matrices?

- Methodological Answer : Analytical methods must achieve sensitivity aligned with the acceptable intake levels derived from risk assessments (e.g., EMA guidelines). Techniques like LC-MS/MS or GC-HRMS are prioritized due to their specificity and ability to quantify trace impurities. Method validation should include selectivity checks at the limit of quantification (LoQ) for this compound and potential co-eluting nitrosamines . Interference from solvents, plastics, or airborne contaminants must be systematically ruled out during development .

Q. How should researchers establish the limit of quantification (LoQ) for this compound in complex biological samples?

- Methodological Answer : The LoQ is determined based on the compound’s acceptable intake (AI), calculated using carcinogenic potency data (e.g., TD50 values). For example, if the AI is 10 ng/day, the method must reliably quantify this compound at 10% of this threshold (1 ng/day). Calibration curves using matrix-matched standards and spike-recovery experiments (70-130% recovery) are critical for validation .

Q. What structural elucidation techniques are essential for confirming this compound in novel synthetic pathways?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are mandatory for structural confirmation. HRMS provides accurate mass-to-charge ratios, while 2D-NMR (e.g., COSY, HSQC) resolves stereoelectronic features. Comparative analysis with synthetic reference standards is required if available; otherwise, computational modeling (e.g., DFT) can support provisional identification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across LC-MS/MS, GC-MS, and spectrophotometric platforms?

- Methodological Answer : Cross-platform discrepancies often arise from ionization suppression (LC-MS/MS) or derivatization inefficiency (GC-MS). To resolve this:

- Perform spike-and-recovery experiments in the sample matrix.

- Validate using orthogonal methods (e.g., isotope dilution for LC-MS/MS).

- Apply statistical tools (e.g., Bland-Altman plots) to assess systematic bias .

Q. What strategies optimize chromatographic separation of this compound from co-eluting impurities in hydrophilic interaction liquid chromatography (HILIC)?

- Methodological Answer : Adjust mobile phase pH and organic modifier composition (e.g., acetonitrile gradients) to exploit this compound’s polarity. Use columns with charged surface technology (e.g., zwitterionic phases) to enhance selectivity. Conduct design of experiments (DoE) to model retention behavior and identify optimal conditions .

Q. Under what circumstances can researchers justify omitting confirmatory testing for this compound formation in a synthetic pathway?

- Methodological Answer : Confirmatory testing may be waived if:

- Synthetic attempts fail despite rigorous efforts (e.g., no nitrosation under forced conditions).

- Structural analysis (e.g., steric hindrance in the parent amine) precludes nitrosamine formation.

- Stability studies demonstrate rapid degradation of this compound under ambient conditions. A detailed risk assessment with literature support is mandatory .

Q. How should root cause analysis be conducted when unexpected this compound degradation products emerge during accelerated stability studies?

- Methodological Answer :

- Map degradation pathways using forced degradation (acid/base/oxidative stress) and LC-MS profiling.

- Identify intermediates via tandem MS fragmentation.

- Correlate degradation kinetics with environmental factors (e.g., temperature, humidity).

- Submit interim reports with mitigation plans (e.g., formulation adjustments or packaging changes) to regulatory bodies .

Data Presentation and Validation

Q. What validation parameters are critical for a stability-indicating method targeting this compound?

- Methodological Answer :

- Specificity : No interference from degradation products or matrix components at the LoQ.

- Linearity : R² ≥ 0.99 over 50-150% of the target concentration.

- Accuracy/Precision : ≤15% RSD for intra/inter-day assays.

- Robustness : Evaluate pH, column lot, and flow rate variations .

Q. How should researchers address contradictory data in this compound toxicity studies published in peer-reviewed literature?

- Methodological Answer :

- Conduct a meta-analysis to identify confounding variables (e.g., species-specific metabolism, dosing regimens).

- Replicate key studies under standardized conditions.

- Use the Hill criteria for causality assessment to weigh evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.